molecular formula C18H16O B14136162 2-(1-Phenylethyl)naphthalen-1-ol CAS No. 4398-16-7

2-(1-Phenylethyl)naphthalen-1-ol

Cat. No.: B14136162
CAS No.: 4398-16-7
M. Wt: 248.3 g/mol
InChI Key: FCCNKTOSNRDETA-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with phenylethyl groups under specific conditions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Formation of naphthaldehydes or naphthones.

    Reduction: Formation of 2-(1-phenylethyl)naphthalene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and as an additive in materials science.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylethyl)naphthalen-2-ol
  • 2-(Phenylethyl)naphthalen-1-amine
  • 1-(Phenylethyl)naphthalen-2-amine

Uniqueness

2-(1-Phenylethyl)naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

4398-16-7

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-(1-phenylethyl)naphthalen-1-ol

InChI

InChI=1S/C18H16O/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-13,19H,1H3

InChI Key

FCCNKTOSNRDETA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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